molecular formula C16H21NO3 B6634577 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid

2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid

Cat. No.: B6634577
M. Wt: 275.34 g/mol
InChI Key: ZJOWPJNXMCAZOW-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is an organic compound that features a complex structure combining a butanoic acid backbone with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation reactors for the initial formation of the tetrahydronaphthalene moiety, followed by automated coupling processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized tetrahydronaphthalene derivatives.

Scientific Research Applications

2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrahydronaphthalene moiety can interact with hydrophobic pockets in proteins, while the butanoic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is unique due to its combination of a hydrophobic tetrahydronaphthalene moiety and a polar butanoic acid group, allowing it to interact with a wide range of molecular targets and making it versatile for various applications.

Properties

IUPAC Name

2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10(16(19)20)11(2)17-15(18)14-8-7-12-5-3-4-6-13(12)9-14/h3-6,10-11,14H,7-9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOWPJNXMCAZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1CCC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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